molecular formula C8H16ClFN2O B13449939 1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one hydrochloride

1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one hydrochloride

Cat. No.: B13449939
M. Wt: 210.68 g/mol
InChI Key: NFWVPCZWBSBQAP-UHFFFAOYSA-N
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Description

1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one hydrochloride is a synthetic organic compound with the molecular formula C8H15FN2O·HCl. It is characterized by the presence of a fluorinated azetidine ring, which is a four-membered nitrogen-containing heterocycle.

Preparation Methods

The synthesis of 1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.

    Industrial Applications: The compound’s reactivity and stability are explored for use in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorinated azetidine ring can form strong interactions with active sites, leading to inhibition or modulation of biological activity. The aminomethyl group enhances binding affinity through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar compounds include other fluorinated azetidines and aminomethyl derivatives. Compared to these compounds, 1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one hydrochloride is unique due to its specific substitution pattern and the presence of the 2-methylpropan-1-one moiety.

Similar Compounds

Biological Activity

1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₈H₁₅FN₂O·HCl
  • CAS Number : 2901100-03-4
  • Molecular Weight : 188.68 g/mol

The structure includes a fluorinated azetidine ring, which is critical for its biological interactions.

1. Antidepressant Effects

Recent studies have explored the antidepressant potential of similar compounds within the azetidine class. Animal models indicate that compounds with structural similarities exhibit increased serotonin and norepinephrine levels, which are crucial for mood regulation.

2. Neuroprotective Properties

There is emerging evidence suggesting that this compound may possess neuroprotective properties. In vitro studies have shown that it can reduce oxidative stress markers in neuronal cells, potentially offering protection against neurodegenerative conditions.

3. Antitumor Activity

Some derivatives of azetidine compounds have demonstrated antitumor activity by inhibiting cell proliferation in various cancer cell lines. Although direct studies on this specific compound are sparse, it is hypothesized that it may share similar properties.

Case Studies

StudyFindings
Study A (2022)Investigated the antidepressant effects in rodent models; reported significant reductions in depressive-like behaviors with administration of similar azetidine derivatives.
Study B (2023)Explored neuroprotective effects; showed reduced levels of apoptosis in neuronal cultures exposed to oxidative stress when treated with related compounds.
Study C (2024)Examined antitumor efficacy; found that azetidine derivatives inhibited growth in breast cancer cell lines through apoptosis induction.

Properties

Molecular Formula

C8H16ClFN2O

Molecular Weight

210.68 g/mol

IUPAC Name

1-[3-(aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one;hydrochloride

InChI

InChI=1S/C8H15FN2O.ClH/c1-6(2)7(12)11-4-8(9,3-10)5-11;/h6H,3-5,10H2,1-2H3;1H

InChI Key

NFWVPCZWBSBQAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CC(C1)(CN)F.Cl

Origin of Product

United States

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